1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3 |
InChI Key |
DRMLCJKTQOIBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Radziszewski reaction remains the most widely used method for synthesizing trisubstituted imidazoles. For 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole, the protocol involves:
-
Reactants : 2,3-butanedione (as the α-diketone), 4-methoxybenzaldehyde, and ammonium acetate.
-
Solvent : Glacial acetic acid.
The reaction proceeds via imine intermediate formation, followed by cyclization and aromatization.
Key Data
Advantages : High reproducibility and suitability for large-scale synthesis.
Limitations : Prolonged reaction time and use of corrosive acetic acid.
Microwave-Assisted Synthesis
Optimized Protocol
Microwave irradiation significantly enhances reaction efficiency:
Performance Metrics
Characterization Data :
Advantages : Rapid synthesis with improved yields.
Solvent-Free Catalytic Methods
Polyborate-Catalyzed Synthesis
Recent advances emphasize eco-friendly protocols:
Deep Eutectic Solvent (DES) Systems
Key Advantages :
-
Elimination of volatile organic solvents.
Van Leusen Imidazole Synthesis
Methodology
This alternative route employs TosMIC (tosylmethyl isocyanide) reagents:
Outcomes
Limitations : Higher cost of TosMIC reagents and lower scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Green Metrics | Scalability |
|---|---|---|---|---|
| Radziszewski Reaction | 68–75 | 6–8 hours | Moderate | High |
| Microwave-Assisted | 84–89 | 15–20 min | High | Moderate |
| Solvent-Free Catalytic | 91–99 | 30–45 min | Excellent | High |
| Van Leusen Synthesis | 72–78 | 12 hours | Low | Low |
Industrial-Scale Considerations
Continuous Flow Reactors
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,3-Butanedione | 120–150 |
| 4-Methoxybenzaldehyde | 200–220 |
| MPBNP Catalyst | 50–70 (reusable) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole ring’s N1 nitrogen atom participates in nucleophilic substitution due to its lone pair availability. Key findings include:
-
Methoxy group influence : The para-methoxy group on the phenyl ring enhances electron density at N1, facilitating reactions with electrophiles like alkyl halides .
-
Steric effects : 4,5-Dimethyl groups create steric hindrance, limiting substitution at C2 and C4 positions .
Example Reaction :
Conditions: K₂CO₃, DMF, 60°C, 6–8 hours .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused imidazole derivatives:
2.1. Formation of Imidazole 3-Oxides
Under solvent-free conditions, reaction with hydroxylamine yields 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide :
Conditions: Solvent-free, 80°C, 4 hours.
Yield: 72% .
Coordination Chemistry
The imidazole ring acts as a ligand in metal complexes, leveraging N3 for coordination:
| Metal Ion | Complex Type | Key Properties | Source |
|---|---|---|---|
| Co(II) | Octahedral geometry | Antibacterial activity (MIC: 12.5 µg/mL) | |
| Cu(II) | Square-planar geometry | Electrochemical redox activity |
Synthesis: Reaction with metal salts (e.g., CoCl₂·6H₂O) in ethanol under N₂ atmosphere .
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution at the para position relative to the methoxy group:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-4-methoxyphenyl)-... | 55% |
| Sulfonation | H₂SO₄, SO₃ | 1-(4-Methoxy-3-sulfophenyl)-... | 62% |
Mechanistic Note: Methoxy groups direct electrophiles to the ortho/para positions, but steric hindrance from dimethyl groups reduces para selectivity .
5.1. Oxidation
Controlled oxidation with KMnO₄ in acidic medium selectively modifies the methyl groups :
Conditions: 0.1 M H₂SO₄, 50°C, 3 hours.
Yield: 48% .
5.2. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline:
Comparative Reaction Data
Table 1 : Synthesis Routes for Derivatives
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, studies have demonstrated that modifications in the imidazole structure can enhance its efficacy against specific pathogens .
Anti-inflammatory and Analgesic Properties
Imidazole derivatives are also recognized for their anti-inflammatory and analgesic effects. The structural similarity of imidazoles to histidine allows these compounds to interact effectively with biological targets, potentially leading to pain relief and reduced inflammation . In particular, the introduction of specific substituents on the imidazole ring can improve these pharmacological activities.
Anticancer Potential
The compound has shown promise in anticancer research. Certain derivatives of imidazole have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The multitargeted activity of imidazoles suggests they may be effective against multiple cancer types .
Materials Science Applications
Fluorescent Chemosensors
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole has been utilized in the development of fluorescent chemosensors for detecting metal ions. The unique optical properties of imidazole derivatives enable them to form stable complexes with metal ions, resulting in significant changes in fluorescence. This characteristic is exploited in environmental monitoring and biomedical applications for sensing heavy metals .
Organic Light-Emitting Diodes (OLEDs)
The compound's ability to form chelates with transition metals makes it a candidate for use in organic light-emitting diodes. Imidazole derivatives can enhance the efficiency and stability of OLEDs due to their favorable electronic properties .
Analytical Chemistry Applications
Spectroscopic Techniques
Imidazole compounds are often employed as reagents in various spectroscopic analyses due to their ability to form complexes with different analytes. The fluorescence properties of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole can be harnessed in methods such as fluorescence spectroscopy for quantitative analysis of metal ions and other substances .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives against common bacterial strains. The results indicated that 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Fluorescent Sensing
In another investigation, researchers synthesized a series of fluorescent chemosensors based on imidazole derivatives. The study demonstrated that 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole could detect lead ions with high sensitivity and selectivity, showcasing its applicability in environmental monitoring.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Differences
Table 1: Structural Parameters of Selected Imidazole Derivatives
*CLMPDI: 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole; BPCLDI: 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole.
Key Observations :
- The fluorophenyl group in fpmpdi reduces steric hindrance, leading to a smaller dihedral angle (40.68°) compared to the methoxyphenyl group in the parent compound .
- Halogen substituents (Cl, Br) in CLMPDI and BPCLDI likely enhance electronic polarization but reduce fluorescence due to heavy atom effects .
Key Observations :
Functional Properties
Table 3: Optical and Electronic Properties
Key Observations :
Anion Binding and Selectivity
The bis-imidazolium receptor [3,5-di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole demonstrates selective fluorescence quenching with F⁻, SO₄²⁻, and H₂PO₄⁻, attributed to hydrogen bonding with imidazole N–H groups . In contrast, 1-(4-MeO-C₆H₄)-4,5-dimethyl-1H-imidazole lacks anion sensitivity due to steric shielding by methyl groups.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
Answer: The compound is typically synthesized via a multi-component reaction involving a diketone (e.g., butane-2,3-dione), substituted amines (e.g., 4-methoxyaniline), and aldehydes (e.g., 4-fluorobenzaldehyde), catalyzed by ammonium acetate under reflux conditions in acetic acid. For example, Rosepriya et al. (2011) achieved crystallization by slow evaporation of a dichloromethane solution after column chromatography purification . Key optimization parameters include:
- Temperature : Reaction initiation at 333 K, followed by prolonged reflux (~7 days) to enhance cyclization.
- Solvent : Polar aprotic solvents (e.g., acetic acid) improve imidazole ring formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>98% by HPLC).
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure and conformation of this compound?
Answer: SC-XRD analysis involves growing high-quality crystals (e.g., via slow solvent evaporation) and collecting intensity data using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely employed to solve and refine the structure . Key steps include:
- Hydrogen placement : Geometrically positioned using riding models (C–H = 0.95–0.98 Å; ) .
- Validation : Tools like PLATON or CCDC checks ensure structural reliability (e.g., R-factor < 0.05) .
- Key findings : The imidazole ring is nearly planar (deviation < 0.002 Å), with dihedral angles between substituents (e.g., 77.6° between aryl rings) influencing steric interactions .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are employed to predict electronic properties and non-linear optical (NLO) behavior of this imidazole derivative?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to model electronic transitions and NLO properties. For example:
- Spectroscopic predictions : UV-Vis absorption peaks correlate with HOMO→LUMO gaps (~3.5 eV), validated experimentally via UV-Vis spectroscopy .
- NLO properties : Hyperpolarizability () values indicate potential for photonic applications (e.g., ) .
- Software : Gaussian 09 or ORCA for calculations, with visualization via GaussView .
Q. How do intermolecular interactions (e.g., C–H⋯π, hydrogen bonding) influence crystal packing and stability?
Answer: Intermolecular forces are critical for crystal engineering:
- C–H⋯π interactions : Observed between aryl H atoms and adjacent aromatic rings (e.g., distance ~2.8 Å), stabilizing layered packing .
- Hydrogen bonding : Graph set analysis (e.g., motifs) identifies donor-acceptor patterns, with methoxy groups participating in weak C–H⋯O bonds .
- Impact on stability : Stronger interactions (e.g., π-stacking) correlate with higher melting points and reduced solubility .
Q. When encountering contradictions between experimental data (e.g., NMR, XRD) and computational models, what strategies resolve these discrepancies?
Answer:
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., C–N bond deviation < 0.02 Å) .
- Refinement checks : Re-examine SHELXL parameters (e.g., thermal displacement models) to address outliers in XRD data .
- Experimental replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation byproducts affecting NMR signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
